5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone

Descripción general

Descripción

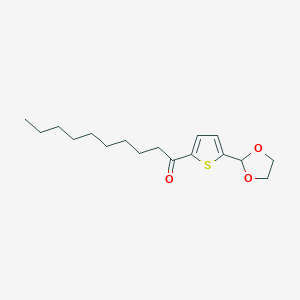

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone is an organic compound that features a dioxolane ring, a thienyl group, and a nonyl ketone chain The dioxolane ring is a five-membered ring containing two oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst . The nonyl ketone chain can be attached through a nucleophilic substitution reaction, where a nonyl halide reacts with a ketone precursor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone can undergo various chemical reactions, including:

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles like amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted dioxolane derivatives

Aplicaciones Científicas De Investigación

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The thienyl group can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes . The nonyl ketone chain can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.

Thiophene: Contains the thienyl group but lacks the dioxolane and nonyl ketone components.

Nonyl Ketone: Features the nonyl ketone chain but lacks the dioxolane and thienyl groups.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone is unique due to its combination of a dioxolane ring, a thienyl group, and a nonyl ketone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₂₆O₃S, with a molecular weight of approximately 302.45 g/mol. The compound features a five-membered dioxolane ring fused with a thienyl group, which contributes to its chemical properties and potential biological activities. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 302.45 g/mol |

| Density | 1.197 g/cm³ |

| Boiling Point | 371.1°C at 760 mmHg |

Synthesis

The synthesis of this compound typically involves the acetalization of aldehydes or ketones with ethylene glycol, leading to the formation of the dioxolane ring. This process can be optimized using continuous flow methods to enhance yield and purity .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of compounds containing the 1,3-dioxolane structure. Research indicates that this compound exhibits significant antibacterial and antifungal activities:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values for these bacteria ranged from 625 µg/mL to 1250 µg/mL .

- Antifungal Activity : It has also demonstrated strong antifungal activity against Candida albicans, with many derivatives showing excellent efficacy .

The following table summarizes the biological activity findings:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 625 - 1250 |

| Staphylococcus epidermidis | Antibacterial | ≤ 625 |

| Enterococcus faecalis | Antibacterial | ≤ 625 |

| Pseudomonas aeruginosa | Antibacterial | ≤ 625 |

| Candida albicans | Antifungal | Significant |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within microbial cells. The dioxolane ring may act as a protecting group for carbonyl compounds, facilitating selective reactions that enhance its antimicrobial efficacy .

Comparative Analysis

When compared to similar compounds such as simpler dioxolanes or thiophene derivatives, this compound stands out due to its unique combination of structural features that impart distinct chemical and biological properties:

| Compound Type | Key Features |

|---|---|

| 1,3-Dioxolane | Simpler structure lacking thienyl and nonyl components |

| Thiophene | Contains thienyl group but lacks dioxolane |

| Nonyl Ketone | Features nonyl chain but lacks dioxolane and thienyl |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,3-dioxolan-2-yl)-2-thienyl nonyl ketone, and what methodological considerations are critical for optimizing yield?

- Answer : The compound's synthesis involves coupling the thienyl and dioxolan moieties to the nonyl ketone backbone. A two-step approach is often employed:

Thienyl-dioxolan intermediate : React 2-thienyl derivatives with 1,3-dioxolan precursors using acid catalysis (e.g., glacial acetic acid) to stabilize the acetal group .

Ketone formation : Employ Friedel-Crafts acylation or alkylation of the intermediate with nonyl acyl chloride, using Lewis acids like AlCl₃ in anhydrous dioxane .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to avoid over-acylation, which can lead to byproducts. Purification via column chromatography with ethyl acetate/hexane (3:7) is recommended .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Answer : Use a combination of techniques:

- ¹H/¹³C NMR : Identify the dioxolan ring (δ 4.8–5.2 ppm for acetal protons) and thienyl protons (δ 6.8–7.5 ppm). The nonyl chain appears as a triplet near δ 0.8–1.5 ppm .

- FT-IR : Confirm ketone C=O stretching (~1710 cm⁻¹) and thienyl C-S bonds (~690 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve the stereochemistry of the dioxolan-thienyl junction, as seen in analogous dioxolan-containing structures .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Answer : The dioxolan ring is prone to hydrolysis under acidic or humid conditions. Store the compound in anhydrous environments (e.g., desiccators with silica gel) at 4°C. Avoid prolonged exposure to light, as the thienyl group may undergo photodegradation .

Advanced Research Questions

Q. How does the electronic interplay between the dioxolan and thienyl groups influence the compound’s reactivity in cross-coupling reactions?

- Answer : The dioxolan’s electron-donating effect stabilizes the thienyl ring’s π-system, enhancing its participation in Suzuki-Miyaura couplings. However, steric hindrance from the nonyl chain may limit accessibility to the thienyl C-5 position. Computational DFT studies (e.g., using Gaussian 16) are advised to map reactive sites .

Q. What contradictions exist in reported synthetic yields for analogous dioxolan-thienyl ketones, and how can they be resolved?

- Answer : Discrepancies arise from solvent polarity and catalyst choice. For example, using DMF instead of dioxane in alkylation steps may inflate yields but introduce impurities. Reproduce results using standardized conditions (e.g., anhydrous dioxane, AlCl₃) and validate purity via HPLC-MS .

Q. Which advanced analytical techniques are suited for tracking degradation pathways of this compound under oxidative stress?

- Answer :

- LC-QTOF-MS : Identify degradation products (e.g., oxidized dioxolan rings or cleaved thienyl groups).

- EPR spectroscopy : Detect radical intermediates during oxidation, particularly at the ketone moiety.

- In situ FT-IR : Monitor real-time breakdown of functional groups under controlled oxidative conditions .

Q. How can computational modeling predict the compound’s potential as a ligand in catalytic systems?

- Answer : Use molecular docking (AutoDock Vina) to simulate interactions with transition metals (e.g., Pd or Ru). Focus on the thienyl sulfur and ketone oxygen as potential binding sites. Compare results with experimental data from X-ray absorption spectroscopy (XAS) .

Q. Methodological Guidance Table

| Research Objective | Recommended Techniques | Key Considerations | References |

|---|---|---|---|

| Synthesis Optimization | Friedel-Crafts acylation, TLC | Avoid moisture; use anhydrous solvents | |

| Structural Elucidation | NMR, X-ray crystallography | Crystallize in ethyl acetate/hexane | |

| Degradation Analysis | LC-QTOF-MS, EPR | Control temperature and light exposure | |

| Reactivity Prediction | DFT, Molecular docking | Validate with experimental spectroscopy |

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]decan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3S/c1-2-3-4-5-6-7-8-9-14(18)15-10-11-16(21-15)17-19-12-13-20-17/h10-11,17H,2-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNWSGCGOBYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641879 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-96-5 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-decanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.